molecular formula C11H13FINO2 B581233 tert-Butyl (4-fluoro-2-iodophenyl)carbamate CAS No. 1060813-09-3

tert-Butyl (4-fluoro-2-iodophenyl)carbamate

Cat. No. B581233
CAS RN: 1060813-09-3
M. Wt: 337.133
InChI Key: RVFPJEXQORZVIR-UHFFFAOYSA-N
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Description

Tert-Butyl (4-Fluoro-2-Iodophenyl)carbamate, commonly known as TBIPC, is an organic compound with a molecular formula of C11H11FINO2. It is a versatile reagent used in a variety of synthetic and analytical chemistry experiments. It is a colorless solid at room temperature and can be easily synthesized from readily available starting materials. TBIPC has been widely studied and its properties have been used to develop new methods for synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Synthetic Applications

1. Synthetic Phenolic Antioxidants : Phenolic compounds like tert-Butyl (4-fluoro-2-iodophenyl)carbamate have been explored for their potential as synthetic antioxidants, which are crucial in preventing oxidative degradation in various products. Research indicates that such antioxidants play a significant role in enhancing the shelf life of industrial and commercial products, although concerns regarding toxicity and environmental impact necessitate further studies to develop safer alternatives (Liu & Mabury, 2020).

2. Decomposition of Air Toxics : Studies have shown the effectiveness of certain chemical compounds in decomposing air pollutants, with tert-Butyl (4-fluoro-2-iodophenyl)carbamate potentially playing a role in similar processes. This is part of broader efforts to mitigate environmental pollution through chemical means (Hsieh et al., 2011).

3. Practical Syntheses : The compound has been involved in the development of practical syntheses for various pharmaceuticals and chemicals, demonstrating its utility in facilitating efficient and cost-effective chemical reactions (Qiu et al., 2009).

Environmental Applications

1. Biodegradation and Fate in the Environment : Research into the environmental behavior of tert-Butyl (4-fluoro-2-iodophenyl)carbamate and similar compounds is crucial for understanding their impact on ecosystems and human health. Studies have examined their biodegradation and the potential for remediating contaminated sites, offering insights into the complexities of environmental chemistry (Schmidt et al., 2004).

2. Pollution and Ecotoxicity : The compound's structural analogs have been evaluated for their pollution potential and ecotoxicity, highlighting the importance of understanding chemical interactions in the environment to prevent and manage pollution effectively (Olaniyan et al., 2020).

properties

IUPAC Name

tert-butyl N-(4-fluoro-2-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFPJEXQORZVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681490
Record name tert-Butyl (4-fluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060813-09-3
Record name 1,1-Dimethylethyl N-(4-fluoro-2-iodophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060813-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-fluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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